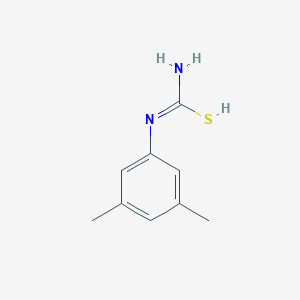![molecular formula C12H11Cl2NO5S B7766745 [5-Chloro-2-(4-chlorophenoxy)phenyl]azanium;hydrogen sulfate CAS No. 85030-58-6](/img/structure/B7766745.png)
[5-Chloro-2-(4-chlorophenoxy)phenyl]azanium;hydrogen sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-Chloro-2-(4-chlorophenoxy)phenyl]azanium;hydrogen sulfate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a chloro-substituted phenyl ring and a phenoxy group, making it a subject of interest for researchers and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-Chloro-2-(4-chlorophenoxy)phenyl]azanium;hydrogen sulfate typically involves the reaction of 5-chloro-2-(4-chlorophenoxy)phenol with an appropriate amine under acidic conditions to form the azanium ion. The resulting compound is then treated with sulfuric acid to yield the hydrogen sulfate salt. The reaction conditions often include controlled temperatures and the use of solvents such as ethanol or water to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to maintain consistency and efficiency .
化学反応の分析
Types of Reactions
[5-Chloro-2-(4-chlorophenoxy)phenyl]azanium;hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Hydroxide ions, amines; reactions often conducted in polar solvents such as water or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated phenolic compounds, while reduction can produce dechlorinated derivatives. Substitution reactions typically result in the formation of new phenoxy or amino-substituted compounds .
科学的研究の応用
[5-Chloro-2-(4-chlorophenoxy)phenyl]azanium;hydrogen sulfate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of bacterial and fungal infections.
Industry: Utilized in the production of disinfectants, preservatives, and other industrial chemicals
作用機序
The mechanism of action of [5-Chloro-2-(4-chlorophenoxy)phenyl]azanium;hydrogen sulfate involves its interaction with cellular components, leading to the disruption of essential biological processes. The compound targets specific enzymes and proteins, inhibiting their function and ultimately leading to cell death. This mechanism is particularly effective against bacteria and fungi, making it a valuable compound in antimicrobial research .
類似化合物との比較
Similar Compounds
5-Chloro-2-(2,4-dichlorophenoxy)phenol: Known for its use as an antibacterial and antifungal agent.
2-Chloromethyl-2-phenylpropane: Used in organic synthesis as a building block for more complex molecules.
Ethanol, 2-(4-chlorophenoxy)-: Utilized in the synthesis of various organic compounds .
Uniqueness
[5-Chloro-2-(4-chlorophenoxy)phenyl]azanium;hydrogen sulfate stands out due to its dual chloro-substituted phenyl and phenoxy groups, which confer unique chemical properties and reactivity. This makes it particularly versatile in various chemical reactions and applications, distinguishing it from other similar compounds .
特性
CAS番号 |
85030-58-6 |
|---|---|
分子式 |
C12H11Cl2NO5S |
分子量 |
352.2 g/mol |
IUPAC名 |
5-chloro-2-(4-chlorophenoxy)aniline;sulfuric acid |
InChI |
InChI=1S/C12H9Cl2NO.H2O4S/c13-8-1-4-10(5-2-8)16-12-6-3-9(14)7-11(12)15;1-5(2,3)4/h1-7H,15H2;(H2,1,2,3,4) |
InChIキー |
PMZYNKGDGNFNQV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)[NH3+])Cl.OS(=O)(=O)[O-] |
正規SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)N)Cl.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[(4-Methylphenyl)methyl]piperidin-1-ium;chloride](/img/structure/B7766696.png)








